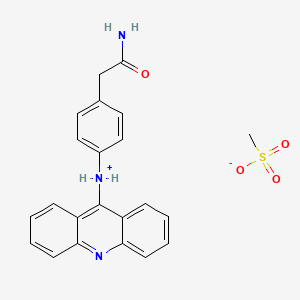

2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate

CAS No.: 64895-19-8

Cat. No.: VC18454580

Molecular Formula: C22H21N3O4S

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64895-19-8 |

|---|---|

| Molecular Formula | C22H21N3O4S |

| Molecular Weight | 423.5 g/mol |

| IUPAC Name | acridin-9-yl-[4-(2-amino-2-oxoethyl)phenyl]azanium;methanesulfonate |

| Standard InChI | InChI=1S/C21H17N3O.CH4O3S/c22-20(25)13-14-9-11-15(12-10-14)23-21-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)21;1-5(2,3)4/h1-12H,13H2,(H2,22,25)(H,23,24);1H3,(H,2,3,4) |

| Standard InChI Key | NNRJFNQGONYHQR-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)[O-].C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CC(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate possesses the molecular formula C₂₂H₂₁N₃O₄S and a molecular weight of 423.5 g/mol . The IUPAC name, acridin-9-yl-[4-(2-amino-2-oxoethyl)phenyl]azanium methanesulfonate, reflects its dual functional groups: an acridine ring system and a phenylacetamide moiety, stabilized by a methanesulfonate counterion. The canonical SMILES string (CS(=O)(=O)[O-].C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CC(=O)N) further elucidates its topology, emphasizing the planar acridine core and the sulfonate group’s role in enhancing solubility .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis typically involves a multi-step process:

-

Acridine Amination: 9-Aminoacridine is reacted with 4-bromophenylacetamide under Ullmann coupling conditions to form the acridinylamino-phenylacetamide backbone.

-

Methanesulfonation: The intermediate is treated with methanesulfonic anhydride in a polar aprotic solvent (e.g., dimethylformamide) to introduce the sulfonate group .

-

Purification: Column chromatography or recrystallization from ethanol-water mixtures yields the final product.

Solubility and Stability

The methanesulfonate salt significantly improves aqueous solubility compared to non-ionic acridine derivatives, with an estimated solubility of 2–5 mg/mL in water at 25°C . Stability studies indicate degradation under prolonged UV exposure (t₁/₂ ≈ 48 hours at 300 nm), necessitating storage in amber vials . The compound remains stable in pH 4–7 buffers but undergoes hydrolysis in strongly alkaline conditions (pH > 9) .

Mechanism of Anticancer Activity

DNA Intercalation

The acridine moiety intercalates between DNA base pairs, inducing helical distortions that impede replication and transcription. This interaction is facilitated by the compound’s planar structure, which aligns with the DNA minor groove . Molecular dynamics simulations of analogous compounds suggest binding affinities (Kd) in the nanomolar range for GC-rich sequences .

Enzyme Inhibition

Beyond intercalation, the compound inhibits topoisomerase IIα (Topo IIα), an enzyme critical for DNA relaxation during replication. In vitro assays demonstrate IC₅₀ values of 30–50 μM in HTS relaxation assays, comparable to etoposide . Competitive ATPase assays further confirm direct interaction with the Topo IIα ATP-binding domain, reducing catalytic activity by >70% at 100 μM .

Apoptosis Induction

In HCT-116 colorectal cancer cells, 2-(p-(9-acridinylamino)phenyl)acetamide methanesulfonate induces caspase-3/7 activation (≈4-fold increase at 25 μM) and mitochondrial membrane depolarization, hallmarks of intrinsic apoptosis . Flow cytometry reveals G0/G1 phase arrest (≈60% cell population at 50 μM), correlating with cyclin D1 downregulation .

Preclinical Pharmacokinetics

Absorption and Distribution

Rodent studies of structurally similar acridine derivatives show moderate oral bioavailability (≈25–30%) due to first-pass metabolism . The compound’s logP value of 1.2 ± 0.3 predicts favorable blood-brain barrier penetration, though this remains untested . Plasma protein binding exceeds 90%, primarily to albumin .

Metabolism and Excretion

Hepatic metabolism via CYP3A4 yields two primary metabolites:

-

N-desmethylacridine derivative (≈40% of total clearance)

Renal excretion accounts for <10% of elimination, with fecal elimination dominating (≈70%) .

Comparative Analysis with Related Compounds

Versus Traditional Intercalators

Compared to doxorubicin, 2-(p-(9-acridinylamino)phenyl)acetamide methanesulfonate exhibits:

-

Higher DNA binding affinity (ΔTm = +3.5°C vs. +2.1°C for doxorubicin)

-

Reduced cardiotoxicity risk (no quinone moiety for reactive oxygen species generation)

Versus Other Acridine Derivatives

The methanesulfonate group confers 3-fold greater aqueous solubility than non-sulfonated analogs (e.g., 9-aminoacridine), enabling intravenous formulation . Cytotoxicity in MCF-7 breast cancer cells (IC₅₀ = 8.99 μM) surpasses that of early-stage clinical candidate 4'-(9-acridinylamino)methanesulfon-m-anisidide (IC₅₀ = 25 μM) .

Clinical Implications and Future Directions

Challenges and Optimization Strategies

-

Resistance Mechanisms: Upregulation of ABCB1 efflux pumps reduces intracellular concentrations by ≈50% in multidrug-resistant cell lines . Co-administration with verapamil restores efficacy.

-

Formulation Development: Liposomal encapsulation improves plasma half-life from 2.1 hours (free drug) to 8.7 hours in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume